4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Overview
Description
“4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C10H11N3O4S and a molecular weight of 269.28 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(5-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Structural Analysis : A study focused on the synthesis of a sulfonamide compound similar to 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide and its structural characterization using techniques like FTIR, NMR, X-ray diffraction, and thermal analysis. The study also employed Density Functional Theory (DFT) for molecular geometry and vibrational frequency calculations (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Crystal Structure Elucidation : Another research focused on the synthesis and crystal structure of a new Schiff base related to this compound. This study provided insights into the molecular conformation of the compound, determined by single crystal X-ray diffraction analysis (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).
Antitumor and Antiproliferative Activity : A study explored the antitumor and antiproliferative activities of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide derivatives. These compounds showed nanomolar level antiproliferative activities against various cancer cell lines, indicating potential as anticancer agents (Fortin et al., 2011).
Antimicrobial Activity : Research on the synthesis and antimicrobial activity of new N-ethyl-N-methyl benzene sulfonamide derivatives revealed their potential in combatting microbial infections. The structural confirmation and activity analysis provided insights into the potential of these compounds in pharmaceutical applications (El-Morsy, 2014).
Inhibitory Effects on Carbonic Anhydrase Isoenzymes : A study on polymethoxylated-pyrazoline benzene sulfonamides highlighted their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibited significant activity, suggesting their potential use in therapeutic applications (Kucukoglu et al., 2016).
Antibacterial and Antifungal Activities : Sulfonamide metal complexes were synthesized and found to have significant antibacterial and antifungal properties. This study highlights the potential of sulfonamide compounds in developing new antimicrobial agents (Pervaiz et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-2-4-7(5-3-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXHSNRDOBCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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